3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid
Description
3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid is a synthetic amino acid derivative featuring two protective groups: a tert-butoxy (Boc) group at the 3-position and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the 1-position of the cyclopentane ring. This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, where orthogonal protecting groups enable sequential deprotection and coupling . Its molecular formula is C₂₄H₂₉NO₅, with a molecular weight of 411.49 g/mol (calculated based on structural analogs in ).
The Boc group provides acid-labile protection, while the Fmoc group is base-labile, allowing selective removal under mild conditions. This dual protection strategy enhances synthetic flexibility in constructing complex peptides and peptidomimetics .
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-24(2,3)31-16-12-13-25(14-16,22(27)28)26-23(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
OXQXXGXVTBGKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid typically involves multiple steps:
Formation of the cyclopentanecarboxylic acid core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc protecting group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Attachment of the 1,1-dimethylethoxy group: This step involves the reaction of the intermediate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopentane ring.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group that prevents unwanted reactions at the amino group. The compound’s effects in biological systems would involve interactions with specific molecular targets, such as enzymes or receptors, and pathways related to its functional groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Steric and Stereochemical Effects :
- The (1R,3S)-isomer (CAS 220497-67-6) exhibits distinct NMR shifts compared to its (1S,3R)-counterpart (CAS 220497-66-5), highlighting the role of stereochemistry in solubility and crystallinity .
- Cyclobutane analogs (e.g., CAS 1935557-50-8) show reduced steric bulk but higher ring strain, which may limit their utility in long peptide chains due to conformational rigidity .
Protection Strategy :
- The target compound’s Boc group allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed via bases like piperidine. This orthogonality is absent in single-protected analogs like CAS 117322-30-2 .
Synthetic Yields :
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula: C₃₁H₃₉N₃O₇
- CAS Number: 203854-49-3
- IUPAC Name: 3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid
Structural Features
| Feature | Description |
|---|---|
| Fluorenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Dimethylethoxy Group | Provides steric hindrance, influencing binding affinity. |
| Cyclopentanecarboxylic Acid | Core structure that may interact with various biological pathways. |
The biological activity of this compound has been linked to several mechanisms:
-
Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as:
- Histone Deacetylases (HDACs) : Involved in gene expression regulation.
- Protein Kinases : Including Aurora Kinase, which plays a critical role in cell division.
-
Receptor Modulation : Interaction with various receptors has been noted:
- G Protein-Coupled Receptors (GPCRs) : Such as the Adrenergic and Cannabinoid receptors, indicating possible roles in signaling pathways related to metabolism and inflammation.
- Epigenetic Regulation : The compound may influence DNA methyltransferases and histone modifiers, suggesting a role in epigenetic changes associated with cancer and other diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : Research demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via HDAC inhibition.
- Inflammation Models : In vitro studies indicated that the compound reduced inflammatory markers in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Antitumor Activity : A study published in Cancer Research reported that derivatives of this compound significantly inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression.
- Neuroprotective Effects : Another investigation indicated that the compound could protect neuronal cells from oxidative stress, potentially offering insights into treatments for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via the Arndt-Eistert homologation protocol, starting from Fmoc-protected α-amino acids. Key steps include carbodiimide-mediated activation of the carboxyl group and subsequent coupling with tert-butyl-protected cyclopentane derivatives. Optimized conditions (e.g., anhydrous DMF, 0°C for 2 hours) minimize racemization and side reactions, achieving yields >85% . Automated peptide synthesizers are also employed for scalability, ensuring consistent purity (>95%) via iterative coupling-deprotection cycles .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. Structural confirmation requires H/C NMR (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) and mass spectrometry (ESI-MS: [M+H] calculated for CHNO: 440.20). Polarimetry confirms enantiomeric excess (>98% ee) for chiral centers .
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology : Due to acute toxicity (GHS Category 4) and skin/eye irritation risks, use PPE (nitrile gloves, safety goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture or strong acids, which cleave the Fmoc group prematurely .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions during peptide elongation?
- Methodology : Stability studies using HPLC and F NMR (for fluorinated analogs) show the tert-butyl ether is labile below pH 2 (e.g., TFA deprotection at 25°C for 1 hour). The Fmoc group remains intact in neutral buffers but degrades at >40°C, requiring cold (0–4°C) storage for long-term use .
Q. What strategies mitigate side reactions during coupling with sterically hindered amino acids?
- Methodology : Employ coupling agents like HATU or COMU, which enhance activation of hindered carboxylates. Additives such as HOAt (1-hydroxy-7-azabenzotriazole) reduce epimerization. Kinetic monitoring via FT-IR (disappearance of 1720 cm ester peak) ensures reaction completion .
Q. How does the cyclopentane backbone influence conformational rigidity in peptide mimetics?
- Methodology : Circular dichroism (CD) and X-ray crystallography reveal that the cyclopentane ring enforces a β-turn geometry, stabilizing α-helical structures in model peptides. Comparative studies with acyclic analogs show a 3-fold increase in proteolytic resistance .
Q. What are the limitations of Fmoc-based protection in solid-phase synthesis of this compound?
- Methodology : While Fmoc is base-labile (removed by 20% piperidine/DMF), the tert-butyl ether requires acidic conditions (TFA), necessitating orthogonal protection strategies. Side reactions like aspartimide formation are minimized by incorporating 2,4-dimethoxybenzyl (Dmb) groups on carboxylates .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
